Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone
Overview
Description
Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone is a complex organic compound with the molecular formula C9H14N2O2. This compound is notable for its unique structure, which includes both an azetidine ring and a bicyclic system. The presence of these rings imparts significant strain to the molecule, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the azetidine ring through cyclization reactions. The bicyclic system can be introduced via a series of nucleophilic substitution and ring-closing reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different structural isomers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying ring strain and reactivity.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Industry: Used in the synthesis of materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring compound with similar ring strain but lacking the bicyclic system.
3-Azabicyclo[3.1.1]heptane: A bicyclic compound similar to the one in the target molecule but without the azetidine ring.
Oxetane: A four-membered ring compound with an oxygen atom, sharing some structural similarities with the target compound.
Uniqueness
Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone is unique due to the combination of the azetidine ring and the bicyclic system, which imparts significant ring strain and unique reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for designing molecules with specific properties.
Properties
IUPAC Name |
azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-9(6-2-10-3-6)11-7-1-8(11)5-13-4-7/h6-8,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTAKCUMLMKWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2C(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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